Lipophilicity (XLogP3) of Boc-4-CF₃-Phe Exceeds Boc-4-F-Phe by 1.5 Log Units
The target compound demonstrates substantially higher calculated lipophilicity compared to its 4-fluoro and 4-chloro counterparts. PubChem-computed XLogP3 values for the Boc-protected derivatives are 3.4 for Boc-4-CF₃-Phe, 1.9 for Boc-4-F-Phe, and 2.4 for Boc-4-Cl-Phe [1]. The ΔLogP of +1.5 relative to the 4-fluoro analog translates to approximately a 32-fold increase in predicted octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 (PubChem XLogP3) |
| Comparator Or Baseline | Boc-4-F-Phe: 1.9; Boc-4-Cl-Phe: 2.4; Boc-Phe (unsubstituted): ~1.3 |
| Quantified Difference | ΔXLogP3 = +1.5 vs Boc-4-F-Phe; +1.0 vs Boc-4-Cl-Phe |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
For peptide-based drug candidates requiring enhanced membrane permeability or hydrophobic target engagement, the 32-fold higher predicted partition coefficient of the 4-CF₃ derivative directly influences cellular uptake and oral bioavailability potential.
- [1] PubChem. Comparative XLogP3 values: CID 2756832 (Boc-4-CF₃-Phe: 3.4); CID 7020910 (Boc-4-F-Phe: 1.9); CID 2734499 (Boc-4-Cl-Phe: 2.4). Retrieved April 2026. View Source
